RGD-targeted Proapoptotic Peptide Trifluoroacetate

Übersicht

Beschreibung

The RGD-targeted Proapoptotic Peptide is a molecule designed for targeted cancer therapy . It is derived from an individual RGD (Arg-Gly-Asp) peptide, which has the ability to recognize the integrin receptor on the cancer cell surface . This peptide, also known as “internalizing RGD” or “iRGD”, has been the focus of research as a new targeting motif since it was discovered . Many types of molecules have been associated with this peptide for their targeted delivery to cancer cells .

Synthesis Analysis

The synthesis of RGD-targeted Proapoptotic Peptide involves the covalent conjugation of a drug with an integrin-targeted RGD-peptide through non-cleavable or cleavable linkers . This creates new molecular entities that recapitulate the strengths of the individual modules, such as diseased cell affinity and selectivity, therapeutic potency, while possibly providing dual or synergistic action, as well as enhanced safety and pharmacokinetic profiles .

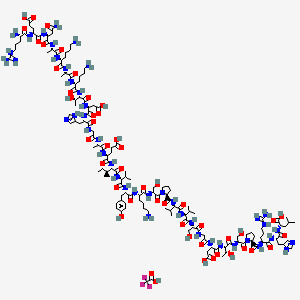

Molecular Structure Analysis

The structure of the RGD peptide is composed of three amino acids: arginine (Arg), glycine (Gly), and aspartic acid (Asp) . The RGD motif is formed by a linear arrangement of these amino acids . This peptide can be found in cell adhesion and signaling proteins, such as fibronectin, vitronectin, and fibrinogen .

Chemical Reactions Analysis

RGD peptides are capable of inducing apoptosis through direct activation of procaspase-3 to caspase-3 in cells . At a concentration of 2.5 µM, this molecule induced the intracellular release of an active KLA peptide, which in turn caused mitochondrial depolarization and cell death in vitro in tumor cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of RGD-targeted Proapoptotic Peptide are largely determined by the properties of the RGD peptide and the drug molecule it is conjugated with . The properties of the resulting conjugate can be controlled by carefully designing the linker-spacer combinations .

Wissenschaftliche Forschungsanwendungen

a. Drug Delivery Systems: RGD-functionalized drug carriers offer a focused approach for cancer therapy. By conjugating RGD peptides to nanoparticles or liposomes, researchers can enhance drug delivery efficiency. These carriers selectively bind to integrin receptors on cancer cells, improving drug uptake and minimizing adverse effects on healthy tissues .

b. Imaging Agents: RGD peptides can be labeled with imaging agents (such as radionuclides or fluorescent dyes). When administered, these RGD-based probes accumulate in tumor tissues, allowing non-invasive imaging of cancer lesions. This approach aids in early detection, monitoring treatment response, and assessing disease progression .

c. Theranostics: RGD peptides serve as versatile theranostic agents—combining diagnostics and therapy. Researchers have developed RGD-modified nanoparticles that simultaneously deliver drugs and provide imaging capabilities. These multifunctional systems enable personalized medicine by tailoring treatment based on individual patient responses .

Tissue Engineering and Regeneration

Beyond cancer, RGD peptides play a crucial role in tissue engineering and repair:

a. Cornea Repair: RGD-functionalized scaffolds promote corneal cell adhesion and regeneration. These materials enhance wound healing and improve outcomes in patients with corneal injuries or diseases .

b. Bone Regeneration: In bone tissue engineering, RGD peptides enhance osteoblast attachment and proliferation. By incorporating RGD motifs into bone graft substitutes or scaffolds, researchers aim to accelerate bone healing and improve implant integration .

c. Artificial Neovascularization: RGD peptides contribute to the development of artificial blood vessels (neovascularization). They promote endothelial cell adhesion and angiogenesis, essential for tissue regeneration and wound healing .

Pro-Apoptotic Effects

RGD-targeted proapoptotic peptides induce programmed cell death (apoptosis) in cancer cells. Researchers have designed cyclic RGD peptide-conjugated nanocarriers to effectively deliver antitumor drugs (e.g., doxorubicin) to hepatocellular carcinoma cells. These nanocarriers exhibit synergistic pro-apoptotic effects, enhancing therapeutic outcomes .

Wirkmechanismus

Target of Action

The primary target of the RGD-targeted Proapoptotic Peptide Trifluoroacetate is the integrin receptor on the cancer cell surface . The RGD (Arginine-Glycine-Aspartic acid) motif in the peptide is a tri-peptide sequence that has a high affinity to integrin receptors . These receptors are overexpressed on the surface of cancer cells, making them an ideal target for cancer therapy .

Mode of Action

The RGD-targeted Proapoptotic Peptide Trifluoroacetate interacts with its target by recognizing and binding to the integrin receptors on the cancer cell surface . This peptide has an additional outstanding feature to penetrate to the extravascular space of the tumor and ability to penetrate to cancer cells . This interaction leads to changes in the cancer cells, disrupting their normal function and leading to their death .

Biochemical Pathways

It’s known that the peptide disrupts the normal function of cancer cells, which likely involves various biochemical pathways related to cell growth and survival .

Pharmacokinetics

Peptides are generally known for their lower molecular weight, which leads to more convenient production, lower immunogenicity, and more permeability in comparison with whole antibodies and even antibody fragments . These properties likely contribute to the bioavailability of the peptide.

Result of Action

The RGD-targeted Proapoptotic Peptide Trifluoroacetate induces apoptosis, or programmed cell death, in cancer cells . This is achieved by disrupting the normal function of the cells, leading to their death . The peptide has been shown to significantly enhance the anti-proliferative effects compared to its native form .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

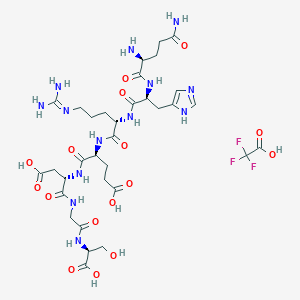

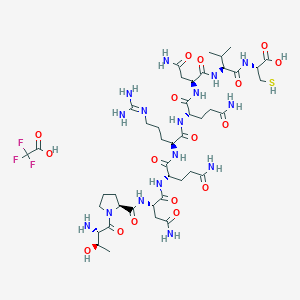

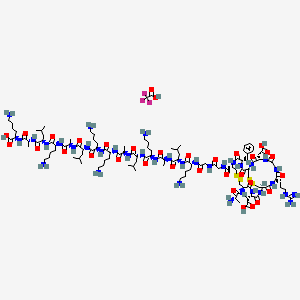

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(1R,4S,7R,12S,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-27-(3-carbamimidamidopropyl)-4,21-bis(carboxymethyl)-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontane-12-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H199N35O31S4.C2HF3O2/c1-60(2)46-77(105(171)130-66(11)95(161)137-73(34-19-25-41-119)102(168)143-78(47-61(3)4)106(172)131-65(10)94(160)136-72(33-18-24-40-118)101(167)140-75(36-21-27-43-121)104(170)145-80(49-63(7)8)107(173)132-67(12)96(162)138-74(35-20-26-42-120)103(169)144-79(48-62(5)6)108(174)133-68(13)97(163)141-76(115(181)182)37-22-28-44-122)142-100(166)71(32-17-23-39-117)134-89(153)54-127-88(152)53-128-99(165)84-56-183-184-57-85(148-93(159)64(9)123)113(179)147-83(52-92(157)158)111(177)151-86-58-185-186-59-87(114(180)146-81(109(175)149-84)50-69-30-15-14-16-31-69)150-110(176)82(51-91(155)156)135-90(154)55-129-98(164)70(139-112(86)178)38-29-45-126-116(124)125;3-2(4,5)1(6)7/h14-16,30-31,60-68,70-87H,17-29,32-59,117-123H2,1-13H3,(H,127,152)(H,128,165)(H,129,164)(H,130,171)(H,131,172)(H,132,173)(H,133,174)(H,134,153)(H,135,154)(H,136,160)(H,137,161)(H,138,162)(H,139,178)(H,140,167)(H,141,163)(H,142,166)(H,143,168)(H,144,169)(H,145,170)(H,146,180)(H,147,179)(H,148,159)(H,149,175)(H,150,176)(H,151,177)(H,155,156)(H,157,158)(H,181,182)(H4,124,125,126);(H,6,7)/t64-,65+,66-,67+,68+,70-,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81-,82-,83-,84+,85-,86-,87-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYOGMZDMOMCGJ-KDBWWPLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCNC(=N)N)CC(=O)O)CC(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CSSC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H200F3N35O33S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2822.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RGD-targeted Proapoptotic Peptide Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.